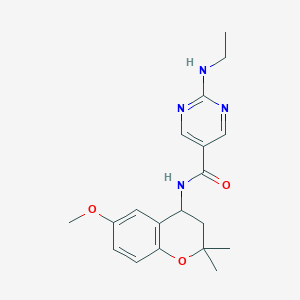

![molecular formula C20H24F3N5O2S B5548618 2-methyl-4-(1-pyrrolidinyl)-6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B5548618.png)

2-methyl-4-(1-pyrrolidinyl)-6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrimidine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties. These compounds are often synthesized through various innovative methods that allow for the introduction of different functional groups, enhancing their biological activity and chemical properties.

Synthesis Analysis

The synthesis of pyrimidine derivatives can involve conjugate additions, intramolecular acylations, and nucleophilic substitution reactions. For example, the synthesis of piperidines, pyrrolizidines, indolizidines, and quinolizidines through cyclization of acetylenic sulfones with beta and gamma-chloroamines showcases a versatile method for constructing pyrimidine frameworks with potential biological activity (Back & Nakajima, 2000).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is critical for their biological activity. For instance, the crystal structure analysis of certain pyrimidine derivatives reveals the importance of intramolecular interactions, such as π–π stacking and hydrogen bonding, which can influence the compound's reactivity and stability (Kumar et al., 2012).

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, including alkylation, acylation, and sulfonylation, modifying their chemical properties for targeted pharmacological activities. The reactivity of these compounds is often explored through their synthesis and subsequent transformations to achieve desired biological effects, such as antimicrobial or antiproliferative activities (Matsumoto & Minami, 1975).

Physical Properties Analysis

The physical properties, including solubility, crystallinity, and thermal stability, play a significant role in the development of pyrimidine derivatives as pharmacologically active compounds. These properties are influenced by the molecular structure and substituents present on the pyrimidine ring, affecting the compound's overall effectiveness and application potential.

Chemical Properties Analysis

The chemical properties of pyrimidine derivatives, such as their reactivity towards nucleophiles or electrophiles, are crucial for their biological activity. Understanding these properties enables the design of compounds with enhanced efficacy, selectivity, and lower toxicity for potential therapeutic use. The introduction of functional groups, such as sulfonyl moieties, can significantly impact these chemical properties, leading to novel compounds with promising pharmacological profiles (Swarbrick et al., 2009).

Applications De Recherche Scientifique

Synthesis and Heterocyclic Chemistry

A study highlighted the synthesis of novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives, emphasizing the chemical versatility and reactivity of compounds with a structural foundation similar to 2-methyl-4-(1-pyrrolidinyl)-6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine. These compounds exhibited antimicrobial activities, suggesting their potential in developing new antimicrobial agents (Ammar et al., 2004).

Antiproliferative Activity

Another study focused on the synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, demonstrating significant antiproliferative effects against various human cancer cell lines. This indicates the compound's role in cancer research, potentially leading to new therapeutic agents (Mallesha et al., 2012).

Pharmacological Potential

Research into 2-dialkylaminobenzimidazoles, which share structural similarities with 2-methyl-4-(1-pyrrolidinyl)-6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine, unveiled compounds with diverse pharmacological activities, including antiarrhythmic and antiaggregation effects. This suggests a wide range of potential pharmacological applications for similar compounds (Zhukovskaya et al., 2017).

DNA Interaction and Anticancer Activity

A particular focus has been on the interaction of compounds with DNA and their potential anticancer activities. Unfused aromatic systems with terminal piperazino substituents, similar in structure to the compound , have demonstrated significant activities as DNA intercalators and amplifiers of anticancer drug action, highlighting the importance of structural features in binding to DNA and influencing biological activity (Wilson et al., 1990).

Material Science and Polymer Chemistry

In material science, derivatives with structural similarities have been utilized in the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These polymers exhibit exceptional properties such as low dielectric constants, high thermal stability, and excellent mechanical strength, indicating their potential in advanced material applications (Liu et al., 2013).

Propriétés

IUPAC Name |

2-methyl-4-pyrrolidin-1-yl-6-[4-[4-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24F3N5O2S/c1-15-24-18(26-8-2-3-9-26)14-19(25-15)27-10-12-28(13-11-27)31(29,30)17-6-4-16(5-7-17)20(21,22)23/h4-7,14H,2-3,8-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMQQEFGHZPPYBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24F3N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-(1-pyrrolidinyl)-6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(dimethylamino)-2-(4-methylphenyl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]acetamide](/img/structure/B5548538.png)

![5-isobutyl-1'-(pyrazin-2-ylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5548550.png)

![N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxy-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5548560.png)

![5-(4-tert-butylphenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5548562.png)

![5-(3-chlorophenyl)-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5548583.png)

![(3R*,5S*)-N-[(1-ethyl-1H-indazol-3-yl)methyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5548592.png)

![3-({4-[2-(4-chloro-2-methylphenoxy)ethyl]-1-piperazinyl}methyl)-3-piperidinol dihydrochloride](/img/structure/B5548597.png)

![2-[(4-bromobenzyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5548607.png)

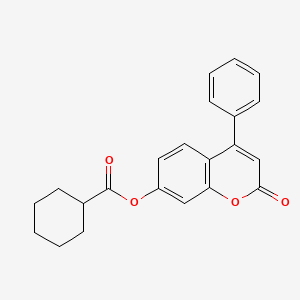

![2-(2,6-dimethylphenoxy)-N'-[(2-hydroxy-1-naphthyl)methylene]acetohydrazide](/img/structure/B5548610.png)

![8-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5548612.png)